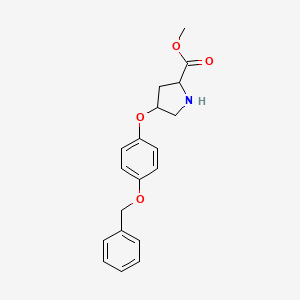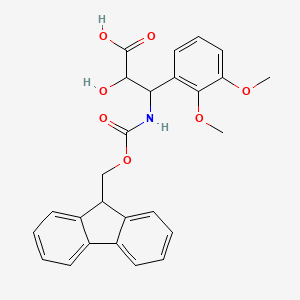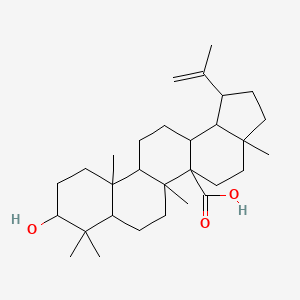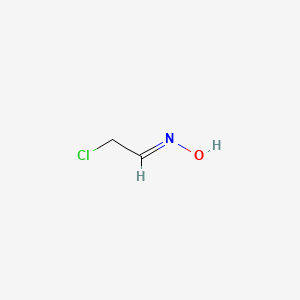![molecular formula C12H19N5O4 B12106421 2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-His-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a solid resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like H-Ala-His-Ala-OH often employs automated SPPS systems, which allow for high-throughput synthesis and scalability. Advances in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-His-Ala-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: The imidazole ring of histidine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of modified peptides.
Substitution: Alkylated histidine derivatives.
Wissenschaftliche Forschungsanwendungen
H-Ala-His-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and interactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and metal ion chelation.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of H-Ala-His-Ala-OH involves its ability to interact with metal ions and reactive oxygen species (ROS). The histidine residue plays a crucial role in binding metal ions, which can modulate the activity of metalloenzymes and reduce oxidative stress. This interaction is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where metal ion dysregulation and oxidative stress are implicated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ala-His-OH: A dipeptide with similar metal ion binding properties but lacking the additional alanine residue.
H-Gly-His-OH: Another dipeptide with glycine instead of alanine, affecting its structural and functional properties.
H-Ala-His-Ala-NH2: An amidated version of H-Ala-His-Ala-OH with different stability and bioactivity.
Uniqueness
H-Ala-His-Ala-OH is unique due to its specific sequence, which provides a balance of hydrophobic (alanine) and hydrophilic (histidine) residues. This balance enhances its solubility and interaction with biological targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H19N5O4 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H19N5O4/c1-6(13)10(18)17-9(3-8-4-14-5-15-8)11(19)16-7(2)12(20)21/h4-7,9H,3,13H2,1-2H3,(H,14,15)(H,16,19)(H,17,18)(H,20,21) |
InChI-Schlüssel |
JDIQCVUDDFENPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)



![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)


![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)
![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)
![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)
